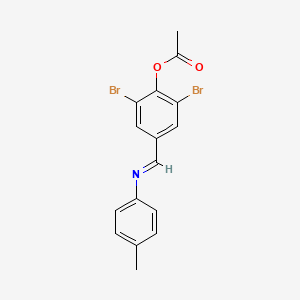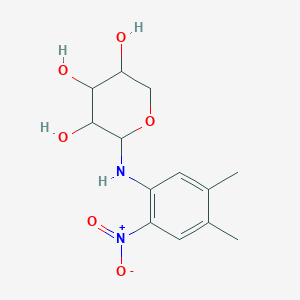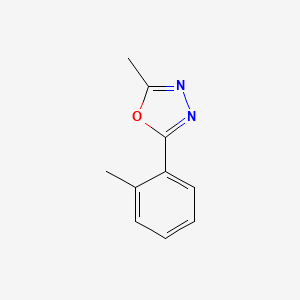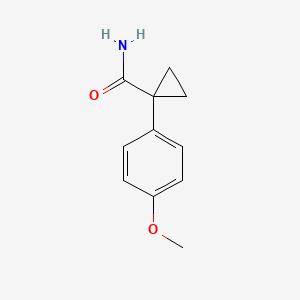![molecular formula C21H21NO6S B11108728 Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate](/img/structure/B11108728.png)
Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting from simpler organic molecules. The process may include the following steps:
Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid and ethanol in the presence of a catalyst such as sulfuric acid.
Introduction of the amino group: This step involves the reaction of the benzoate with an amine, typically under mild conditions to avoid decomposition.
Attachment of the oxo-phenylethoxy group: This step involves the reaction of the intermediate compound with an oxo-phenylethoxy derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, potentially altering the compound’s reactivity and properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways, particularly those involved in inflammation and oxidative stress.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s oxo and sulfanyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-OXO-4-PHENYLBUTYRATE: This compound shares a similar oxo-phenyl structure but lacks the sulfanyl and acetyl groups, making it less reactive in certain contexts.
METHYL 2,4-DIOXO-4-PHENYLBUTANOATE: Similar in structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
DIMETHYL 2,6-PYRIDINEDICARBOXYLATE: While structurally different, this compound also contains multiple functional groups that contribute to its reactivity.
Uniqueness
ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its combination of oxo, sulfanyl, and acetyl groups, which provide a diverse range of reactivity and potential applications. This makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H21NO6S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-oxo-2-phenacyloxyethyl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO6S/c1-2-27-21(26)16-8-10-17(11-9-16)22-19(24)13-29-14-20(25)28-12-18(23)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,22,24) |
InChI Key |
YICLUDRJTOGRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108657.png)

![3-(2-chlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11108666.png)

![2-phenyl-4-(pyrrolidin-1-yl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B11108669.png)
![3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11108688.png)
![4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11108692.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108697.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide](/img/structure/B11108704.png)


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B11108723.png)

![6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11108726.png)
